![molecular formula C9H14ClNOS B13463758 N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride is an organic compound that features a thiophene ring attached to an oxolane ring via a methylamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through a cyclization reaction involving sulfur and an α-methylene carbonyl compound.
Attachment of the Methylamine Group: The thiophene derivative is then reacted with a methylamine source under suitable conditions to form the thiophen-2-ylmethylamine.
Formation of the Oxolane Ring: The oxolane ring is introduced through a cyclization reaction involving an appropriate diol and an acid catalyst.
Final Coupling and Hydrochloride Formation: The thiophen-2-ylmethylamine is coupled with the oxolane derivative under suitable conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The methylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopropamine: A stimulant drug with a similar thiophene structure.
Methiopropamine: An analogue of methamphetamine with a thiophene ring.
Uniqueness
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride is unique due to its combination of a thiophene ring and an oxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14ClNOS |
|---|---|
Poids moléculaire |
219.73 g/mol |
Nom IUPAC |
N-(thiophen-2-ylmethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H13NOS.ClH/c1-2-9(12-5-1)6-10-8-3-4-11-7-8;/h1-2,5,8,10H,3-4,6-7H2;1H |
Clé InChI |
ASJZLLFQSJIZLB-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1NCC2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
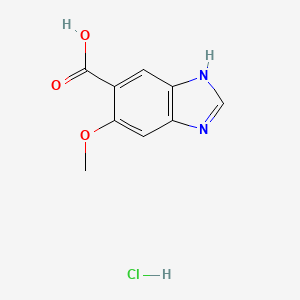
![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)
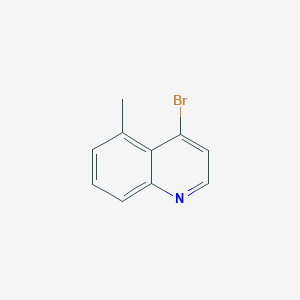
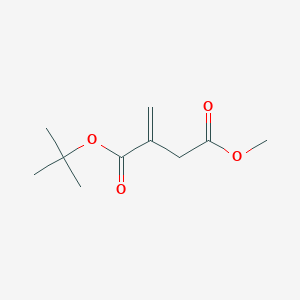
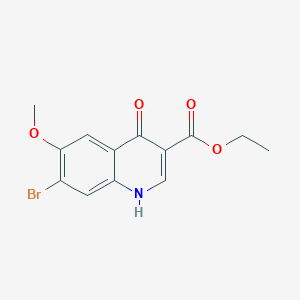


![[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)
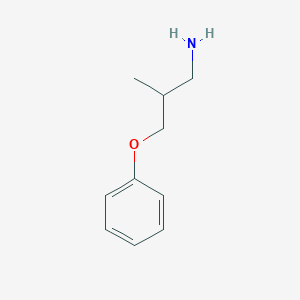
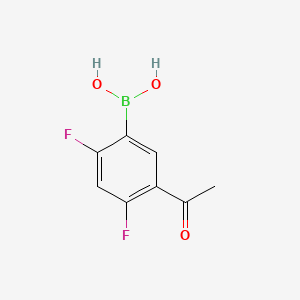
![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)
